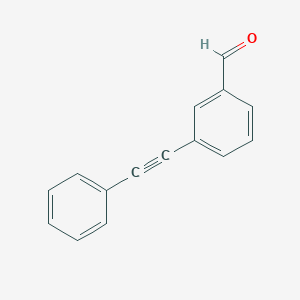

3-Phenylethynyl-benzaldehyde

Description

Properties

IUPAC Name |

3-(2-phenylethynyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O/c16-12-15-8-4-7-14(11-15)10-9-13-5-2-1-3-6-13/h1-8,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRMQKWJANJYKFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CC=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10389797 | |

| Record name | 3-Phenylethynyl-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10389797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115021-39-1 | |

| Record name | 3-Phenylethynyl-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10389797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Phenylethynyl-benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylethynyl-benzaldehyde is an aromatic organic compound characterized by the presence of a benzaldehyde ring substituted with a phenylethynyl group at the meta-position. This molecule is of significant interest to researchers in organic synthesis and materials science due to its rigid, conjugated structure. It serves as a valuable building block for the synthesis of more complex molecules, including fluorescent dyes, liquid crystals, and potentially biologically active compounds.[1] The aldehyde functional group provides a reactive site for a variety of chemical transformations, making it a versatile intermediate in the construction of novel organic materials and pharmaceutical scaffolds.

Core Chemical Properties

A summary of the fundamental chemical properties of this compound is presented below. This data is essential for its handling, characterization, and application in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₀O | [2][3] |

| Molecular Weight | 206.24 g/mol | [3] |

| CAS Number | 115021-39-1 | [4] |

| Appearance | Colorless to Yellow to Orange clear liquid or White to Light yellow to Light orange powder to crystal | [5] |

| Melting Point | 47 °C | [2] |

| Boiling Point | Data not available | |

| Solubility | While specific data for this compound is not readily available, benzaldehyde is known to be very slightly soluble in water but soluble in organic solvents and oils.[6] | |

| Hazard | Irritant | [2] |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. While specific spectra for the 3-isomer are not widely published, data for the isomeric 4-phenylethynyl-benzaldehyde can provide a valuable reference for expected chemical shifts and absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following table outlines the predicted ¹H and ¹³C NMR chemical shifts for this compound based on the analysis of its structural isomer, 4-phenylethynyl-benzaldehyde.[7] The aldehyde proton is expected to be the most downfield signal in the ¹H NMR spectrum.

| ¹H NMR (CDCl₃, 600 MHz) - Predicted | ¹³C NMR (CDCl₃, 151 MHz) - Predicted |

| ~10.0 ppm (s, 1H, -CHO) | ~192 ppm (C=O) |

| ~7.3-8.0 ppm (m, 9H, Ar-H) | ~123-137 ppm (Ar-C) |

| ~88-95 ppm (-C≡C-) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (aldehyde) | ~1700 |

| C≡C (alkyne) | ~2215 |

| C-H (aromatic) | ~3000-3100 |

| C-H (aldehyde) | ~2700-2900 |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would confirm the elemental composition of the molecule.

-

HRMS (ESI): Calculated for C₁₅H₁₁O⁺ [M+H]⁺: 207.0732.

Experimental Protocols

The synthesis of this compound is most commonly achieved via a Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl or vinyl halide.[8]

Synthesis of this compound via Sonogashira Coupling

This protocol describes the synthesis of this compound from 3-iodobenzaldehyde and phenylacetylene.

Materials:

-

3-Iodobenzaldehyde

-

Phenylacetylene

-

Palladium(II) bis(triphenylphosphine) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-iodobenzaldehyde (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.06 equiv).

-

Add anhydrous THF to dissolve the solids.

-

To this solution, add triethylamine (2.0 equiv) followed by the dropwise addition of phenylacetylene (1.2 equiv).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Purification and Characterization Workflow

Biological Activity and Signaling Pathways

While benzaldehyde and some of its derivatives have been reported to exhibit a range of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties, there is currently a lack of specific studies on the biological effects of this compound.[9] The rigid, planar structure conferred by the phenylethynyl group may lead to interactions with biological targets, but this remains an area for future investigation.

Hypothetical Mechanism of Action for Benzaldehyde Derivatives

The diagram below illustrates a generalized signaling pathway that could be modulated by biologically active benzaldehyde derivatives, based on their known anti-inflammatory effects. It is important to note that this is a hypothetical pathway and has not been specifically validated for this compound.

Conclusion

This compound is a synthetically versatile molecule with potential applications in materials science and medicinal chemistry. This guide has provided a comprehensive overview of its known chemical properties, along with a detailed experimental protocol for its synthesis. While specific biological data is currently limited, the structural motifs present in this compound suggest that it may be a valuable candidate for future biological evaluation. The information presented herein is intended to serve as a foundational resource for researchers working with this and related compounds.

References

- 1. This compound [myskinrecipes.com]

- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. This compound | 115021-39-1 [chemicalbook.com]

- 5. 4-(Phenylethynyl)benzaldehyde | CymitQuimica [cymitquimica.com]

- 6. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. d-nb.info [d-nb.info]

An In-Depth Technical Guide to 3-Phenylethynyl-benzaldehyde (CAS: 115021-39-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Phenylethynyl-benzaldehyde, a valuable intermediate in organic synthesis. The document details its physicochemical properties, spectroscopic data, a detailed experimental protocol for its synthesis via a Sonogashira coupling reaction, and its current and potential applications.

Core Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 115021-39-1 | [1] |

| Molecular Formula | C₁₅H₁₀O | [1] |

| Molecular Weight | 206.24 g/mol | [1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available |

Table 2: Spectroscopic Data for 4-Phenylethynyl-benzaldehyde (for comparison)

| Spectroscopic Data | Values | Reference |

| ¹H NMR (600 MHz, CDCl₃) | δ = 10.04 (s, 1H), 7.89 (d, J = 8.4 Hz, 2H), 7.70 (d, J = 8.2 Hz, 2H), 7.61–7.50 (m, 2H), 7.44–7.35 (m, 3H) ppm | [2] |

| ¹³C NMR (151 MHz, CDCl₃) | δ = 192.18, 192.17, 136.15, 132.86, 132.54, 130.36, 130.34, 129.73, 129.23, 123.24, 94.21, 89.27 ppm | [2] |

| IR (KBr, cm⁻¹) | 3055, 2883, 2216, 1765, 1613, 1496, 1444, 1371, 1256, 1161, 1065, 1030, 925, 879, 836, 769, 690, 639, 561, 517 | [3] |

| HRMS (ESI) | calcd for C₁₅H₁₁O⁺ (M+H)⁺, 207.0732, found: 207.0832 | [2] |

Synthesis Protocol: Sonogashira Coupling

The primary method for synthesizing this compound is the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne (phenylacetylene) and an aryl halide (3-bromobenzaldehyde or 3-iodobenzaldehyde).[4] Below is a detailed experimental protocol adapted from a general method for copper-free Sonogashira couplings.[2]

Experimental Protocol: Synthesis of this compound

Materials:

-

3-Bromobenzaldehyde (1 equivalent)

-

Phenylacetylene (1.2 equivalents)

-

Palladium Precatalyst (e.g., Pd(OAc)₂, 1-5 mol%)

-

Phosphine Ligand (e.g., P(t-Bu)₃, 2-10 mol%)

-

Base (e.g., Cs₂CO₃, 2 equivalents)

-

Anhydrous, degassed solvent (e.g., THF, DMF, or Dioxane)

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium precatalyst, phosphine ligand, and base.

-

Add the anhydrous, degassed solvent to the flask.

-

Add 3-bromobenzaldehyde to the reaction mixture.

-

Finally, add phenylacetylene dropwise to the stirred solution.

-

The reaction mixture is then heated to a specified temperature (typically between room temperature and 100 °C) and stirred for a period of time (typically 1-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).

-

The mixture is then filtered through a pad of celite to remove the catalyst and any inorganic salts.

-

The filtrate is washed with water and brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure this compound.

Workflow for Sonogashira Coupling

References

3-Phenylethynyl-benzaldehyde molecular weight and formula C15H10O

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylethynyl-benzaldehyde, with the chemical formula C15H10O, is an aromatic aldehyde derivative that serves as a valuable intermediate in organic synthesis. Its structure, featuring a reactive aldehyde group and a phenylacetylene moiety, makes it a versatile building block for the construction of more complex molecules. This guide provides a comprehensive overview of its molecular characteristics, a detailed experimental protocol for its synthesis via the Sonogashira coupling reaction, and a summary of its applications in research and development, particularly in the fields of medicinal chemistry and materials science.

Physicochemical and Molecular Data

The fundamental properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| Chemical Formula | C15H10O |

| Molecular Weight | 206.24 g/mol [1] |

| CAS Number | 115021-39-1[1] |

| Appearance | Not explicitly stated in search results |

| Melting Point | 47°C[2] |

| Boiling Point | Not explicitly stated in search results |

| Solubility | Soluble in common organic solvents |

Synthesis of this compound

The primary synthetic route to this compound is the Sonogashira cross-coupling reaction. This widely used method involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium-copper system.[3][4][5] The following protocol is a representative procedure for the synthesis of this compound from 3-bromobenzaldehyde and phenylacetylene.

Experimental Protocol: Sonogashira Coupling Reaction

Materials:

-

3-Bromobenzaldehyde

-

Phenylacetylene

-

Palladium(II) acetate (Pd(OAc)2)

-

Triphenylphosphine (PPh3)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et3N)

-

Anhydrous tetrahydrofuran (THF)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Reaction Setup: A dry Schlenk flask is charged with 3-bromobenzaldehyde (1.0 eq.), palladium(II) acetate (0.02 eq.), triphenylphosphine (0.04 eq.), and copper(I) iodide (0.01 eq.) under an inert atmosphere (e.g., argon or nitrogen).

-

Solvent and Reagent Addition: Anhydrous and degassed tetrahydrofuran (THF) is added to the flask, followed by triethylamine (2.0 eq.). The mixture is stirred until all solids are dissolved.

-

Alkyne Addition: Phenylacetylene (1.2 eq.) is then added dropwise to the reaction mixture.

-

Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated (e.g., to 50-60 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent such as ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Characterization Data

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques. Representative data for a similar compound, 4-phenylethynylbenzaldehyde, is presented below to provide an expected analytical profile.[6]

| Analytical Technique | Expected Observations for Phenylethynyl-benzaldehyde Isomers |

| ¹H NMR (CDCl₃) | Signals corresponding to the aldehydic proton (around 10 ppm), and aromatic protons on both the benzaldehyde and phenyl rings (typically in the range of 7.3-8.0 ppm). |

| ¹³C NMR (CDCl₃) | Resonances for the aldehyde carbonyl carbon (around 192 ppm), alkyne carbons (in the range of 88-95 ppm), and aromatic carbons. |

| High-Resolution Mass Spectrometry (HRMS) | Calculation of the exact mass of the molecular ion ([M+H]⁺) to confirm the elemental composition. For C15H11O⁺, the calculated mass would be approximately 207.0810. |

Synthetic Workflow and Applications

Sonogashira Coupling Workflow

The Sonogashira coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The general workflow for the synthesis of this compound is depicted below.

Applications in Drug Development and Materials Science

This compound is a key intermediate in the synthesis of a variety of organic molecules.[7][8] Its bifunctional nature allows for further chemical transformations. The aldehyde group can readily undergo reactions such as Wittig olefination, reductive amination, and condensation reactions, while the phenylethynyl group can participate in cycloadditions and other coupling reactions.

In materials science, this compound is used in the development of conjugated systems for optoelectronic materials, fluorescent dyes, and liquid crystals.[8] The extended π-system of the molecule contributes to its interesting photophysical properties.

Involvement in Signaling Pathways

Currently, there is a lack of specific research literature detailing the direct interaction of this compound with cellular signaling pathways. However, it is important to note that the parent molecule, benzaldehyde, has been studied in various biological contexts. For instance, some studies have investigated the effects of benzaldehyde derivatives on signaling pathways related to cancer and inflammation. It is plausible that derivatives of this compound could be designed to interact with specific biological targets, but further research is required to elucidate any such activities. Therefore, any consideration of its biological effects should be based on experimental evidence for the specific derivatives being investigated.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in both pharmaceutical and materials science research. Its synthesis via the robust and efficient Sonogashira coupling reaction is well-established. The presence of two distinct reactive sites within its structure allows for a wide range of chemical modifications, making it an attractive starting material for the synthesis of complex molecular architectures with desired functions. Further exploration of the biological activities of its derivatives may lead to the discovery of novel therapeutic agents.

References

- 1. Study of the Three-Component Reactions of 2-Alkynylbenzaldehydes, Aniline, and Dialkyl Phosphites—The Significance of the Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. rsc.org [rsc.org]

- 7. This compound [myskinrecipes.com]

- 8. This compound [myskinrecipes.com]

Spectroscopic Profile of 3-Phenylethynyl-benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the aromatic compound 3-Phenylethynyl-benzaldehyde. The information detailed herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is essential for the unambiguous identification and characterization of this molecule, which serves as a valuable building block in medicinal chemistry and materials science.

Molecular Structure and Properties

This compound is an organic compound with the chemical formula C₁₅H₁₀O. It possesses a molecular weight of 206.24 g/mol .[1] The structure features a benzaldehyde ring substituted with a phenylethynyl group at the meta position. This arrangement of conjugated aromatic rings and an acetylenic linker imparts unique electronic and photophysical properties to the molecule.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. For comparative purposes, data for the isomeric 4-Phenylethynyl-benzaldehyde is also included where available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data of Phenylethynyl-benzaldehydes

| Compound | Chemical Shift (δ) in ppm |

| 4-Phenylethynyl-benzaldehyde | 10.04 (s, 1H, -CHO), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.70 (d, J = 8.2 Hz, 2H, Ar-H), 7.61–7.50 (m, 2H, Ar-H), 7.44–7.35 (m, 3H, Ar-H)[2] |

Note: Specific ¹H NMR data for this compound was not available in the searched literature. The data for the 4-isomer provides an estimation of the expected chemical shifts for the aromatic and aldehydic protons.

Table 2: ¹³C NMR Spectroscopic Data of Phenylethynyl-benzaldehydes

| Compound | Chemical Shift (δ) in ppm |

| 4-Phenylethynyl-benzaldehyde | 192.18, 192.17, 136.15, 132.86, 132.54, 130.36, 130.34, 129.73, 129.23, 123.24, 94.21, 89.27[2] |

Note: Specific ¹³C NMR data for this compound was not available in the searched literature. The provided data for the 4-isomer indicates the expected range for the carbonyl and aromatic carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data of a Phenylethynyl-substituted Compound

| Functional Group | Vibrational Frequency (cm⁻¹) |

| C≡C (alkyne stretch) | 2216[3] |

| C=O (carbonyl stretch) | Typically ~1700 |

| C=C (aromatic stretch) | 1594, 1538, 1487, 1447[3] |

| C-H (aromatic stretch) | 3023[3] |

Note: The provided IR data is for a related compound containing a phenylethynyl group and demonstrates the characteristic alkyne stretch. The carbonyl stretch for an aromatic aldehyde is expected around 1700 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data of Phenylethynyl-benzaldehydes

| Compound | m/z (Mass-to-Charge Ratio) | Interpretation |

| 4-Phenylethynyl-benzaldehyde | 207.0732 (found: 207.0832)[2] | [M+H]⁺ |

Note: The high-resolution mass spectrometry (HRMS) data for the 4-isomer confirms the molecular formula and provides an accurate mass measurement.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. Specific parameters may vary depending on the instrumentation used.

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher.[2] The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), and a small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm). For ¹³C NMR, the solvent peak is often used for referencing.

IR Spectroscopy

Infrared spectra are commonly obtained using a Fourier-transform infrared (FT-IR) spectrometer.[3] The sample can be prepared as a KBr pellet or analyzed as a thin film. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry

High-resolution mass spectra are often acquired using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.[2][4] The sample is typically dissolved in a suitable solvent like methanol or acetonitrile and introduced into the ion source.

Data Acquisition and Analysis Workflow

The process of obtaining and interpreting spectroscopic data is a systematic workflow. The following diagram illustrates the key steps involved.

Caption: Workflow for Spectroscopic Analysis.

This guide serves as a foundational resource for professionals working with this compound. The provided spectroscopic data and experimental outlines are critical for quality control, reaction monitoring, and the development of novel chemical entities. Further research to obtain a complete experimental dataset for the 3-isomer is encouraged for a more comprehensive understanding.

References

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 3-Phenylethynyl-benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylethynyl-benzaldehyde is a bifunctional organic molecule featuring a reactive aldehyde group and a phenylethynyl moiety. This unique combination of functional groups makes it a valuable intermediate in organic synthesis, particularly for the construction of complex molecular architectures and conjugated systems relevant to materials science and medicinal chemistry. This technical guide provides a comprehensive overview of the reactivity of the aldehyde group in this compound, focusing on key transformations including nucleophilic addition, oxidation, and reduction. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate its application in research and development.

Core Reactivity of the Aldehyde Group

The aldehyde functional group in this compound is characterized by an electrophilic carbonyl carbon, making it susceptible to attack by a wide range of nucleophiles. The presence of the 3-phenylethynyl substituent, an electron-withdrawing group, is expected to enhance the electrophilicity of the carbonyl carbon, thereby increasing its reactivity towards nucleophilic addition compared to unsubstituted benzaldehyde. However, steric hindrance from the bulky substituent may also play a role in modulating its reactivity.

Nucleophilic Addition Reactions

Nucleophilic addition to the carbonyl group is a cornerstone of aldehyde chemistry, leading to the formation of a diverse array of functional groups and molecular scaffolds. Key examples of such reactions involving this compound are detailed below.

1. Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and phosphorus ylides. The reaction of this compound with a phosphorus ylide, such as one generated from a phosphonium salt and a strong base, would lead to the formation of a substituted styrene derivative. The stereochemical outcome of the reaction (E/Z selectivity) is influenced by the nature of the ylide and the reaction conditions.

Experimental Protocol: General Wittig Reaction

A general procedure for the Wittig reaction, adaptable for this compound, is as follows:

-

Ylide Generation: To a suspension of a suitable phosphonium salt (e.g., benzyltriphenylphosphonium chloride) in an anhydrous solvent (e.g., THF) under an inert atmosphere, a strong base (e.g., n-butyllithium or sodium hydride) is added at a low temperature (e.g., 0 °C). The mixture is stirred to allow for the formation of the ylide.

-

Reaction with Aldehyde: A solution of this compound in the same anhydrous solvent is then added dropwise to the ylide solution at a controlled temperature.

-

Work-up and Purification: The reaction is typically stirred for several hours at room temperature and then quenched with a suitable reagent (e.g., water or saturated ammonium chloride solution). The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. Purification is generally achieved by column chromatography to isolate the desired alkene.

2. Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons reaction is a modification of the Wittig reaction that utilizes phosphonate carbanions. It often provides better E-selectivity for the resulting alkene and the water-soluble phosphate byproduct is more easily removed than the triphenylphosphine oxide generated in the Wittig reaction.[1]

Experimental Protocol: General Horner-Wadsworth-Emmons Reaction

A representative protocol for the HWE reaction is as follows:

-

Carbanion Generation: A phosphonate ester is treated with a base (e.g., sodium hydride or potassium tert-butoxide) in an anhydrous solvent (e.g., THF or DME) to generate the phosphonate carbanion.[1]

-

Reaction with Aldehyde: this compound is added to the solution of the carbanion.

-

Work-up and Purification: The reaction is quenched and worked up in a similar manner to the Wittig reaction to yield the alkene product.

3. Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound in the presence of a basic catalyst. This reaction is particularly useful for the synthesis of α,β-unsaturated compounds.

Experimental Protocol: General Knoevenagel Condensation

A typical procedure for the Knoevenagel condensation is as follows:

-

Reaction Setup: this compound and an active methylene compound (e.g., malononitrile or diethyl malonate) are dissolved in a suitable solvent (e.g., ethanol or toluene).

-

Catalyst Addition: A catalytic amount of a base (e.g., piperidine or an amine salt) is added to the mixture.

-

Reaction and Work-up: The reaction is often heated to drive the condensation. Upon completion, the product may precipitate or can be isolated by extraction and purified by recrystallization or column chromatography.

Oxidation of the Aldehyde Group

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 3-(phenylethynyl)benzoic acid. A variety of oxidizing agents can be employed for this transformation.

1. Oxidation with Potassium Permanganate (KMnO₄)

Potassium permanganate is a strong oxidizing agent that can effectively convert aromatic aldehydes to carboxylic acids.

Experimental Protocol: Oxidation with KMnO₄

A general procedure for the permanganate oxidation is as follows:

-

Reaction Setup: this compound is dissolved in a suitable solvent mixture, often containing a phase-transfer catalyst if the reaction is biphasic.

-

Oxidant Addition: An aqueous solution of potassium permanganate is added to the aldehyde solution, and the mixture is stirred vigorously. The reaction is often exothermic and may require cooling.

-

Work-up: After the reaction is complete (indicated by the disappearance of the purple permanganate color), the manganese dioxide byproduct is removed by filtration. The filtrate is then acidified to precipitate the carboxylic acid, which can be collected by filtration and purified by recrystallization.

2. Jones Oxidation

The Jones reagent, a solution of chromium trioxide in aqueous sulfuric acid and acetone, is another powerful oxidizing agent for converting primary alcohols and aldehydes to carboxylic acids.[2][3]

Experimental Protocol: Jones Oxidation

A typical Jones oxidation protocol involves:

-

Substrate Solution: this compound is dissolved in acetone and cooled in an ice bath.

-

Reagent Addition: The Jones reagent is added dropwise to the aldehyde solution until the orange color of the Cr(VI) reagent persists.

-

Work-up: The excess oxidant is quenched with isopropanol, and the mixture is worked up by partitioning between water and an organic solvent. The organic layer is then extracted with a base to isolate the carboxylic acid.

Reduction of the Aldehyde Group

The aldehyde group can be easily reduced to a primary alcohol, (3-(phenylethynyl)phenyl)methanol, using various reducing agents.

1. Reduction with Sodium Borohydride (NaBH₄)

Sodium borohydride is a mild and selective reducing agent that is commonly used for the reduction of aldehydes and ketones.

Experimental Protocol: Reduction with NaBH₄

A typical procedure for the reduction of this compound with NaBH₄ is as follows:

-

Reaction Setup: this compound is dissolved in a protic solvent such as methanol or ethanol.

-

Reductant Addition: Sodium borohydride is added portion-wise to the solution at a low temperature (e.g., 0 °C).

-

Work-up: The reaction is quenched with water or dilute acid, and the product is extracted with an organic solvent. The organic layer is then dried and concentrated to yield the alcohol.

2. Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride is a much stronger reducing agent than sodium borohydride and can also be used for this transformation.[4]

Experimental Protocol: Reduction with LiAlH₄

A general procedure for the LiAlH₄ reduction is as follows:

-

Reaction Setup: A solution of this compound in an anhydrous ether solvent (e.g., THF or diethyl ether) is added dropwise to a suspension of LiAlH₄ in the same solvent under an inert atmosphere at a low temperature.

-

Work-up: The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution to precipitate the aluminum salts. The resulting solid is filtered off, and the filtrate is dried and concentrated to afford the alcohol.

Quantitative Data Summary

| Reaction Type | Reagents | Product | Yield (%) | Reference |

| Reduction | NaBH₄ / LiAlH₄ | (3-(Phenylethynyl)phenyl)methanol | 98% (via Sonogashira coupling of 3-iodobenzyl alcohol) | [1] |

Signaling Pathways and Drug Development

Currently, there is no specific information available in the searched literature linking this compound to any signaling pathways or direct applications in drug development. Its role is primarily as a synthetic intermediate for creating more complex molecules that may have biological activity.

Visualizations

Logical Relationship of Aldehyde Reactions

Caption: Core reactions of the aldehyde group in this compound.

Experimental Workflow for a General Nucleophilic Addition

Caption: General workflow for nucleophilic addition reactions of aldehydes.

Conclusion

This compound serves as a versatile building block in organic synthesis due to the reactivity of its aldehyde group. This guide has outlined the key transformations—nucleophilic additions, oxidations, and reductions—that this functional group can undergo. While specific quantitative data for all reaction types on this particular molecule are limited in the available literature, the provided general protocols and mechanistic insights offer a solid foundation for its application in the synthesis of novel compounds for various scientific disciplines, including drug discovery and materials science. Further research into the specific reactivity of this compound is warranted to fully exploit its synthetic potential.

References

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 3-Phenylethynyl-benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenylethynyl-benzaldehyde is a bifunctional organic molecule of significant interest in medicinal chemistry and materials science. Its unique structure, featuring both an electrophilic aldehyde and a potentially nucleophilic alkyne, offers a versatile platform for the synthesis of complex molecular architectures. This technical guide provides a detailed analysis of the electrophilic and nucleophilic centers within this compound, supported by established chemical principles and spectroscopic data. It aims to serve as a comprehensive resource for professionals engaged in drug discovery and organic synthesis, offering insights into the molecule's reactivity and potential applications.

Molecular Structure and Properties

This compound (CAS 115021-39-1) is a solid with a molecular formula of C₁₅H₁₀O and a molecular weight of 206.24 g/mol .[1][2] Its structure is characterized by a benzaldehyde core substituted with a phenylethynyl group at the meta-position. This arrangement of functional groups dictates the molecule's electronic properties and reactivity.

| Property | Value | Reference |

| CAS Number | 115021-39-1 | [1] |

| Molecular Formula | C₁₅H₁₀O | [1] |

| Molecular Weight | 206.24 g/mol | [1] |

| Melting Point | 47°C | [3] |

Analysis of Electrophilic and Nucleophilic Sites

The reactivity of this compound is governed by the interplay of its constituent functional groups: the aldehyde, the phenyl rings, and the carbon-carbon triple bond.

Electrophilic Character

The primary electrophilic site in this compound is the carbonyl carbon of the aldehyde group. The significant difference in electronegativity between the carbon and oxygen atoms results in a polarized C=O bond, where the carbon atom bears a partial positive charge (δ+) and the oxygen atom a partial negative charge (δ⁻). This polarization makes the carbonyl carbon highly susceptible to attack by nucleophiles.

Key electrophilic sites are:

-

Carbonyl Carbon: The most prominent electrophilic center, readily undergoing nucleophilic addition reactions.

-

Aromatic Ring Carbons: The carbons of the benzaldehyde ring are also electrophilic, particularly at the ortho and para positions relative to the deactivating aldehyde group, making them susceptible to nucleophilic aromatic substitution under certain conditions.

Nucleophilic Character

The nucleophilic nature of this compound is primarily associated with the π-electron system of the phenylethynyl group.

Key nucleophilic sites are:

-

Alkynyl π-System: The carbon-carbon triple bond is an electron-rich region and can act as a nucleophile, reacting with strong electrophiles. For example, it can undergo electrophilic addition reactions.

-

Phenyl Ring π-System: The π-electrons of the terminal phenyl ring can also exhibit nucleophilic character, participating in electrophilic aromatic substitution reactions.

-

Carbonyl Oxygen: The lone pairs of electrons on the carbonyl oxygen atom provide a site of basicity and potential nucleophilicity, allowing for protonation or coordination to Lewis acids, which in turn enhances the electrophilicity of the carbonyl carbon.

Reactivity and Synthetic Applications

The dual electrophilic and nucleophilic nature of this compound makes it a valuable building block in organic synthesis.[4] The aldehyde group can be readily transformed through reactions such as Wittig olefination, aldol condensation, and reductive amination.

A notable application of a related isomer, 2-(phenylethynyl)benzaldehyde, is in multicomponent reactions to synthesize complex heterocyclic scaffolds.[5][6][7] In these reactions, the aldehyde acts as the electrophile, reacting with an amine and a phosphine oxide to generate diverse products like N-(2-(phenylethynyl)benzyl)amine, 1,2-dihydro-isoquinoline, and 2H-isoindoline derivatives.[7] While this specific literature pertains to the ortho-isomer, the fundamental reactivity of the aldehyde group as an electrophile is directly translatable to the meta-isomer, this compound.

Experimental Protocols

The following are representative experimental protocols that can be adapted for reactions involving the electrophilic aldehyde of this compound, based on methodologies reported for the analogous 2-isomer.[5][6]

General Procedure for Three-Component Synthesis of α-Amino(2-alkynylphenyl)methylphosphine Oxides

This protocol demonstrates the electrophilic nature of the aldehyde group in a Kabachnik-Fields type reaction.

-

To a mixture of 1.0 mmol of this compound, 1.0 mmol of a primary amine (e.g., aniline), and 1.0 mmol of diphenylphosphine oxide, add 2 mL of a suitable solvent (e.g., ethanol, toluene, acetonitrile).

-

Stir the reaction mixture at room temperature (25 °C) for a period of 10–240 minutes.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography-mass spectrometry (HPLC-MS).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the resulting α-aminophosphine oxide derivative by column chromatography on silica gel.

Catalyst Screening for Cyclization Reactions

This protocol can be used to investigate the synthesis of heterocyclic structures, where the aldehyde group is the key electrophilic center.

-

In a Schlenk tube, combine 1.0 mmol of this compound, 1.0 mmol of an amine (e.g., aniline), and 1.0 mmol of diphenylphosphine oxide.

-

Add 0.05 mmol of a chosen catalyst (e.g., copper(I) chloride, zirconium(IV) chloride, silver(I) acetate).

-

Add 2 mL of acetonitrile as the solvent.

-

Stir the reaction mixture at a specified temperature (e.g., 70–100 °C) for a designated time (e.g., 0.5–18 hours).

-

After cooling to room temperature, remove the solvent in vacuo.

-

Analyze the reaction mixture by ³¹P NMR spectroscopy and HPLC-MS to determine the product distribution.

-

Isolate the desired cyclic product by column chromatography.

Visualization of Reactivity

The following diagrams illustrate the key reactive sites and a general reaction mechanism involving this compound.

Caption: Key electrophilic and nucleophilic sites in this compound.

Caption: Generalized workflow for nucleophilic addition to the aldehyde.

Conclusion

This compound is a molecule with distinct and valuable reactive sites. The electrophilic carbonyl carbon is the primary center for nucleophilic attack, enabling a wide range of synthetic transformations. Concurrently, the nucleophilic alkyne and aromatic systems provide avenues for electrophilic reactions. This dual reactivity profile, coupled with the rigid phenylethynyl scaffold, makes it an attractive substrate for the development of novel therapeutics and advanced materials. A thorough understanding of its electronic properties is crucial for designing efficient synthetic routes and predicting its behavior in complex chemical and biological systems.

References

- 1. scbt.com [scbt.com]

- 2. labsolu.ca [labsolu.ca]

- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 4. This compound [myskinrecipes.com]

- 5. rsc.org [rsc.org]

- 6. Study of the Three-Component Reactions of 2-Alkynylbenzaldehydes, Aniline, and Dialkyl Phosphites—The Significance of the Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthetic and mechanistic studies of the multicomponent reaction of 2-(phenylethynyl)benzaldehyde, primary amine and diphenylphosphine oxide - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

The Solubility Profile of 3-Phenylethynyl-benzaldehyde: A Technical Guide for Researchers

For: Researchers, scientists, and drug development professionals.

Core Concepts: Predicting Solubility

3-Phenylethynyl-benzaldehyde is an aromatic aldehyde distinguished by a phenylethynyl substituent at the meta position. Its solubility is governed by the interplay of its constituent functional groups: the polar aldehyde group and the largely nonpolar aromatic rings and alkyne linkage.

-

Aldehyde Group: The carbonyl group introduces polarity, allowing for dipole-dipole interactions with polar solvents.

-

Aromatic Rings and Alkyne: The two phenyl rings and the carbon-carbon triple bond contribute to a significant nonpolar character, favoring solubility in nonpolar organic solvents.

Generally, aldehydes and ketones are soluble in a wide array of organic solvents.[1][2] Alkynes also tend to be soluble in nonpolar organic solvents.[3] Given this, this compound is expected to exhibit good solubility in common organic solvents such as ethers, ketones, and aromatic hydrocarbons. Its solubility in alcohols may be moderate, influenced by the overall nonpolar nature of the molecule.

Illustrative Solubility Data of a Structurally Related Compound

To provide a tangible example of how the solubility of a substituted benzaldehyde varies with the solvent and temperature, the following table presents data for 3-Nitrobenzaldehyde. It is crucial to note that this data is for a different compound and should be used for illustrative purposes only.

| Solvent | Temperature (°C) | Solubility ( g/100g of solvent) |

| Methanol | 20 | 17.5 |

| 25 | 47.47 | |

| 30 | 55.92 | |

| 35 | 77.52 | |

| 40 | 109.97 | |

| Ethanol | 20 | Soluble |

| 25 | 99.1 | |

| 30 | 149 | |

| 35 | 231.77 | |

| 40 | 401.92 | |

| Acetone | 20 | Soluble |

| 25 | 419.18 | |

| Ethyl Acetate | 20 | Soluble |

Data sourced from a study on 3-Nitrobenzaldehyde and is not representative of this compound.

Experimental Protocol: Isothermal Shake-Flask Method

For researchers requiring precise solubility data, the isothermal shake-flask method is a reliable and widely used technique.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent(s) of high purity

-

Analytical balance

-

Screw-cap vials

-

Constant temperature shaker bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrumentation.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a screw-cap vial. The presence of undissolved solid is essential to ensure that equilibrium is reached.

-

Add a known volume or mass of the chosen organic solvent to the vial.

-

Securely seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker bath set to the desired experimental temperature.

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours), with continuous agitation to facilitate dissolution.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter. It is crucial to avoid transferring any solid particles.

-

Immediately dilute the collected sample with a known volume of the same solvent in a volumetric flask to prevent precipitation and to bring the concentration within the analytical range of the measurement instrument.

-

-

Analysis:

-

Analyze the concentration of this compound in the diluted sample using a calibrated HPLC-UV system or another appropriate analytical method.

-

A calibration curve must be prepared using standard solutions of this compound of known concentrations in the same solvent.

-

-

Calculation of Solubility:

-

From the concentration of the diluted sample determined in the previous step and the dilution factor, calculate the original concentration of this compound in the saturated solution.

-

Express the solubility in desired units, such as g/L, mg/mL, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.

Caption: Workflow for solubility determination.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of 3-Phenylethynyl-benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 3-phenylethynyl-benzaldehyde. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from analogous structures and established principles of thermal analysis to present a predictive yet thorough examination. The content herein is intended to serve as a foundational resource for researchers engaged in the study and application of this and related molecules.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne (phenylacetylene) and an aryl halide (3-bromobenzaldehyde).

-

Materials:

-

3-Bromobenzaldehyde

-

Phenylacetylene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous tetrahydrofuran (THF)

-

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromobenzaldehyde (1.0 eq), palladium(II) acetate (0.02 eq), triphenylphosphine (0.04 eq), and copper(I) iodide (0.03 eq).

-

Add anhydrous THF and triethylamine to the flask.

-

To this mixture, add phenylacetylene (1.2 eq) dropwise via a syringe.

-

The reaction mixture is then stirred at room temperature or gently heated (e.g., 50-60 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel to yield this compound.

-

Predicted Thermal Stability and Physical Properties

| Property | Predicted/Analogous Value | Source/Basis for Prediction |

| Physical State | Solid | General property of similar aromatic aldehydes and alkynes. |

| Melting Point (T_m) | ~89-93 °C | Based on the reported melting point of the isomeric 4-ethynylbenzaldehyde.[1][2] |

| Onset of Decomposition (T_onset) | > 250 °C (in inert atmosphere) | Predicted based on the high thermal stability of the phenyl and ethynyl groups. Ethynylphenyl-containing polymers show high decomposition temperatures.[3] |

| Decomposition Peak (T_max) | > 300 °C (in inert atmosphere) | Extrapolated from the general stability of aromatic aldehydes and alkynes. |

-

Instrumentation: A thermogravimetric analyzer.

-

Methodology:

-

Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.

-

Place the pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for approximately 30 minutes to establish an inert atmosphere.

-

Heat the sample from ambient temperature to a final temperature of 600-800 °C at a constant heating rate of 10 °C/min.

-

Record the mass of the sample as a function of temperature.

-

The onset of decomposition (T_onset) is determined as the temperature at which a significant mass loss begins.

-

-

Instrumentation: A differential scanning calorimeter.

-

Methodology:

-

Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed aluminum pan is used as the reference.

-

Place both the sample and reference pans into the DSC cell.

-

Heat the sample from ambient temperature to a temperature above its expected melting point (e.g., 150 °C) at a heating rate of 10 °C/min under a nitrogen purge.

-

Cool the sample back to ambient temperature at a controlled rate (e.g., 10 °C/min).

-

Perform a second heating cycle under the same conditions as the first to observe the glass transition (if any) and melting behavior of the thermally conditioned sample.

-

The melting point (T_m) is determined from the peak of the endothermic event on the DSC thermogram.

-

References

The Versatile Scaffold: An In-depth Technical Guide to the Research Applications of 3-Phenylethynyl-benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylethynyl-benzaldehyde is a bifunctional aromatic compound featuring a reactive aldehyde group and a phenylethynyl moiety. This unique combination of functional groups makes it a highly versatile building block in organic synthesis, enabling access to a diverse range of complex molecular architectures. Its utility spans from the synthesis of potentially bioactive heterocyclic compounds to the development of novel materials with interesting photophysical properties. This technical guide provides a comprehensive overview of the current and potential research applications of this compound, with a focus on its role in drug discovery and materials science. We will delve into its synthetic applications, present quantitative data on the activity of its derivatives, and provide detailed experimental protocols for key transformations.

Synthetic Versatility and Applications

The aldehyde and terminal alkyne functionalities of this compound allow for a variety of chemical transformations, making it a valuable precursor in several key areas of research.

Multicomponent Reactions for the Synthesis of Bioactive Heterocycles

This compound is an ideal substrate for multicomponent reactions (MCRs), which are highly efficient one-pot processes that combine three or more reactants to form a complex product. These reactions are of particular interest in medicinal chemistry for the rapid generation of libraries of structurally diverse molecules for biological screening.

A notable application is the synthesis of phosphinoyl-functionalized isoquinolines and related N-heterocycles.[1][2] These compounds are of interest due to the prevalence of the isoquinoline core in many biologically active natural products and pharmaceuticals. In a three-component reaction, 2-(phenylethynyl)benzaldehyde (an isomer of this compound), a primary amine, and diphenylphosphine oxide can selectively yield N-(2-(phenylethynyl)benzyl)amine, 1,2-dihydro-isoquinoline, or 2H-isoindoline derivatives, depending on the catalyst and reaction conditions.[1][2]

Table 1: Catalyst Screening for the Three-Component Reaction of 2-(Phenylethynyl)benzaldehyde, Aniline, and Diphenylphosphine Oxide [1][2]

| Catalyst | Product(s) | Conversion (%) |

| None | N-(2-(phenylethynyl)benzyl)amine | High |

| Zirconium(IV) chloride | 1,2-dihydro-isoquinoline | >95% |

| Silver(I) acetate | 2H-isoindoline | >95% |

Building Block for Kinase Inhibitors

The development of small molecule kinase inhibitors is a major focus in cancer therapy.[5][6] Many kinase inhibitors feature heterocyclic scaffolds that can interact with the ATP-binding site of the kinase. The phenylethynyl group can act as a rigid linker to position other functional groups for optimal binding, and the benzaldehyde can be used as a handle to construct the core heterocyclic structure.

While direct synthesis of potent kinase inhibitors starting from this compound with specific IC50 values is not extensively documented in the available literature, its structural motifs are present in known kinase inhibitors. For example, compounds with a phenylalkynyl-substituted core have shown potent inhibition of Bruton's tyrosine kinase (BTK) with IC50 values in the nanomolar range.[7] Furthermore, isoquinoline derivatives, which can be synthesized from phenylethynyl benzaldehydes, have been investigated as inhibitors of various kinases, including HER2 and EGFR.[8]

Targeting EGFR and HER2 Signaling Pathways:

The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are key players in cell proliferation and survival, and their aberrant signaling is a hallmark of many cancers.[1][9][10][11][12] Small molecule inhibitors that target the intracellular kinase domain of these receptors are a major class of anticancer drugs.[13][14] The general mechanism of action involves competitive binding to the ATP pocket of the kinase, thereby blocking autophosphorylation and downstream signaling cascades like the RAS-RAF-MAPK and PI3K-AKT pathways.[13][15]

Below is a simplified representation of the EGFR signaling pathway and the point of intervention for small molecule inhibitors.

Caption: Simplified EGFR signaling pathway and inhibition by small molecules.

Precursor for Fluorescent Probes

The extended π-conjugated system of the phenylethynyl group imparts fluorescent properties to molecules. This makes this compound an attractive starting material for the synthesis of fluorescent probes for various biological applications, such as the detection of amyloid-beta (Aβ) plaques, which are a hallmark of Alzheimer's disease. While specific photophysical data for probes directly derived from this compound are scarce, analogous stilbene-based probes have been shown to bind to Aβ aggregates and exhibit changes in their fluorescence properties upon binding.[8]

Table 2: Representative Photophysical Properties of Stilbene-Based Fluorescent Probes (Analogs) [8]

| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |

| Methoxy-trans-stilbene analog 1 | 350 | 420 | 0.69 |

| Methoxy-trans-stilbene analog 2 | 350 | 415 | 0.07 |

| Benzoxazolyl stilbene derivative 1 | 370 | 435 | N/A |

| Benzoxazolyl stilbene derivative 2 | 385 | 471 | N/A |

| Note: Data is compiled from studies on various stilbene derivatives and is intended to be representative. N/A indicates data not available in the cited sources. |

Role in "Click Chemistry" and Bioconjugation

The terminal alkyne of the phenylethynyl group is a key functional group for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[10][14][16][17][18] This reaction is widely used in bioconjugation to link molecules to biomolecules such as peptides, proteins, and nucleic acids with high efficiency and specificity.[16][17][19] this compound can be derivatized to introduce a reporter group (e.g., a fluorophore) or a bioactive molecule, and the alkyne can then be used to "click" it onto a biological target that has been modified with an azide group. The aldehyde functionality can be used for further modifications before or after the click reaction.

Application in Materials Science

The rigid, conjugated structure of the phenylethynyl group makes this compound a potential building block for organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[6][20] The extended π-system can facilitate charge transport and influence the photophysical properties of the resulting materials. While specific performance data for materials derived solely from this compound is limited, the phenylethynyl moiety is a common component in materials designed for organic electronics.[16]

Experimental Protocols

This section provides detailed methodologies for some of the key reactions involving this compound and its analogs.

Protocol 1: General Procedure for Sonogashira Coupling to Synthesize Phenylethynyl Benzaldehydes

The Sonogashira coupling is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[10][15][21] This is a common method for synthesizing compounds like this compound.

Materials:

-

3-Iodobenzaldehyde (or other halo-benzaldehyde)

-

Phenylacetylene

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

-

Copper(I) salt (e.g., CuI)

-

Amine base (e.g., triethylamine, diisopropylamine)

-

Anhydrous solvent (e.g., THF, DMF)

Procedure:

-

To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the halo-benzaldehyde (1.0 eq.), palladium catalyst (0.01-0.05 eq.), and copper(I) salt (0.02-0.1 eq.).

-

Add the anhydrous solvent and the amine base.

-

Add phenylacetylene (1.1-1.5 eq.) dropwise to the stirred reaction mixture.

-

Heat the reaction mixture to the desired temperature (e.g., 50-100 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: General workflow for Sonogashira coupling.

Protocol 2: Three-Component Synthesis of Phosphinoyl-Functionalized 1,2-Dihydro-isoquinoline[1][2]

Materials:

-

2-(Phenylethynyl)benzaldehyde (1.0 eq.)

-

Aniline (1.0 eq.)

-

Diphenylphosphine oxide (1.0 eq.)

-

Zirconium(IV) chloride (0.05 eq.)

-

Acetonitrile (solvent)

Procedure:

-

To a Schlenk tube, add 2-(phenylethynyl)benzaldehyde (0.21 g, 1.0 mmol), aniline (0.09 mL, 1.0 mmol), diphenylphosphine oxide (0.20 g, 1.0 mmol), and zirconium(IV) chloride (0.012 g, 0.05 mmol).[9]

-

Add 2 mL of acetonitrile to the mixture.[9]

-

Stir the reaction mixture at 70-100 °C for 0.5-1 hour.[9]

-

Monitor the reaction by ³¹P NMR spectroscopy and HPLC-MS.[9]

-

After completion, remove the solvent in vacuo.[9]

-

Purify the product by column chromatography on silica gel using a hexane:ethyl acetate (6:4) eluent.[9]

Protocol 3: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[11][14]

Materials:

-

Alkyne-functionalized molecule (derived from this compound)

-

Azide-functionalized molecule

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Solvent (e.g., water, t-butanol/water mixture)

Procedure:

-

Dissolve the alkyne-functionalized molecule and the azide-functionalized molecule in the chosen solvent.

-

In a separate vial, prepare a fresh solution of sodium ascorbate in water.

-

In another vial, prepare a solution of CuSO₄ in water.

-

Add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution.

-

Stir the reaction at room temperature. The reaction is often complete within a few hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Purify the product as needed, which may involve extraction or chromatography.

Caption: General workflow for a CuAAC (Click Chemistry) reaction.

Conclusion and Future Outlook

This compound is a valuable and versatile building block with significant potential in various fields of chemical research. Its ability to participate in multicomponent reactions provides a rapid and efficient route to complex, potentially bioactive heterocyclic compounds. Furthermore, its inherent structural features make it a promising precursor for the development of novel kinase inhibitors, fluorescent probes, and materials for organic electronics.

Future research will likely focus on exploring the full potential of this compound derivatives in drug discovery. This will involve the synthesis of larger, more diverse libraries of compounds and their systematic screening against a wide range of biological targets. In particular, the development of potent and selective kinase inhibitors based on this scaffold is a promising avenue. Additionally, the fine-tuning of the photophysical properties of its derivatives could lead to the development of highly sensitive and specific fluorescent probes for diagnostic and imaging applications. In materials science, the incorporation of this compound into novel polymeric and supramolecular structures could lead to materials with enhanced electronic and optical properties. The continued exploration of the chemistry of this versatile molecule is sure to yield exciting new discoveries and applications.

References

- 1. HER-2 signaling and inhibition in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. gilsoncn.com [gilsoncn.com]

- 3. scbt.com [scbt.com]

- 4. Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CAS 59046-72-9: 2-(phenylethynyl)benzaldehyde | CymitQuimica [cymitquimica.com]

- 7. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Making sure you're not a bot! [opus4.kobv.de]

- 9. HER2 therapy. Small molecule HER-2 tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. ashpublications.org [ashpublications.org]

- 12. mdpi.com [mdpi.com]

- 13. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications | MDPI [mdpi.com]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Click Chemistry and Radiochemistry: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 19. jasco-global.com [jasco-global.com]

- 20. This compound [myskinrecipes.com]

- 21. edinst.com [edinst.com]

Methodological & Application

Application Notes and Protocols: 3-Phenylethynyl-benzaldehyde in Sonogashira Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, has become a cornerstone in the synthesis of a wide array of complex organic molecules, including pharmaceuticals, natural products, and advanced materials.[2][3] 3-Phenylethynyl-benzaldehyde is a valuable bifunctional building block, incorporating both an aldehyde and a phenylethynyl group. The aldehyde functionality allows for a variety of subsequent transformations, such as condensation reactions, making it a useful precursor in the synthesis of fluorescent dyes and liquid crystals.[4] The phenylethynyl group can participate in acetylene-based coupling reactions to construct intricate aromatic frameworks.[4] This document provides detailed application notes and protocols for the utilization of this compound in Sonogashira coupling reactions.

Core Concepts of the Sonogashira Coupling Reaction

The Sonogashira reaction typically involves the following key components:

-

Aryl or Vinyl Halide: The electrophilic partner in the coupling. The reactivity of the halide follows the general trend: I > Br > Cl > F.[5]

-

Terminal Alkyne: The nucleophilic partner.

-

Palladium Catalyst: Typically a Pd(0) species, often generated in situ from a Pd(II) precursor like PdCl₂(PPh₃)₂ or Pd(OAc)₂.

-

Copper(I) Co-catalyst: Usually CuI, which facilitates the formation of a copper acetylide intermediate.[6]

-

Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is commonly used to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction.[6]

-

Solvent: Anhydrous, deoxygenated solvents like tetrahydrofuran (THF), dimethylformamide (DMF), or toluene are typically employed.[1]

Recent advancements have also led to the development of copper-free and amine-free Sonogashira protocols, which can be advantageous for substrates that are sensitive to copper or basic conditions.[7]

Application: Coupling of this compound with Aryl Halides

In this application, this compound serves as the terminal alkyne component, reacting with various aryl halides to generate more complex, conjugated aromatic systems. The resulting products, containing a central diarylacetylene core with a formyl group, are versatile intermediates for further synthetic elaborations.

General Reaction Scheme:

Caption: General scheme of the Sonogashira coupling reaction.

Experimental Protocols

Below are two detailed protocols for the Sonogashira coupling of this compound with an aryl iodide. Protocol A describes a classic copper-co-catalyzed reaction, while Protocol B outlines a copper-free alternative.

Protocol A: Palladium/Copper Co-catalyzed Sonogashira Coupling

This protocol is a standard method for Sonogashira coupling, employing both palladium and copper catalysts.

Materials:

-

This compound

-

Aryl iodide (e.g., 4-iodotoluene)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA), anhydrous

-

Tetrahydrofuran (THF), anhydrous and deoxygenated

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol, 1.0 equiv).

-

Add the aryl iodide (1.2 mmol, 1.2 equiv).

-

Add PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%).

-

Add CuI (0.06 mmol, 6 mol%).

-

Add anhydrous, deoxygenated THF (10 mL).

-

Add anhydrous triethylamine (3.0 mmol, 3.0 equiv).

-

Stir the reaction mixture at room temperature or heat to 50-80 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Protocol B: Copper-Free Sonogashira Coupling

This protocol is suitable for substrates that may be sensitive to copper catalysis.

Materials:

-

This compound

-

Aryl bromide (e.g., 4-bromobenzonitrile)

-

Palladium(II) acetate (Pd(OAc)₂)

-

A suitable phosphine ligand (e.g., triphenylphosphine (PPh₃) or a more electron-rich and bulky ligand like XPhos)

-

A suitable base (e.g., cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃))[7]

-

A suitable solvent (e.g., 2-methyltetrahydrofuran (2-MeTHF) or 1,4-dioxane), anhydrous and deoxygenated[7]

Procedure:

-

In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and the phosphine ligand (0.04 mmol, 4 mol%) to a dry Schlenk flask.

-

Add the anhydrous, deoxygenated solvent (5 mL) and stir for 10-15 minutes to allow for pre-formation of the active catalyst.

-

Add this compound (1.0 mmol, 1.0 equiv).

-

Add the aryl bromide (1.0 mmol, 1.0 equiv).

-

Add the base (2.0 mmol, 2.0 equiv).

-

Seal the flask and heat the reaction mixture to 80-100 °C. Monitor the reaction by TLC or GC-MS.

-

After completion, cool the mixture to room temperature.

-

Filter the reaction mixture through a pad of Celite to remove the base and any precipitated palladium.

-

Wash the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel.

Data Presentation

| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Iodotoluene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | TEA | THF | 80 | - | 60 | [8] |

| 2 | 3-Iodopyridine | Phenylacetylene | (PPh₃)₂PdCl₂ | - | [TBP][4EtOV] | 55 | 3 | 75 | [9] |

| 3 | Iodobenzene | Phenylacetylene | Pd/CuFe₂O₄ | K₂CO₃ | EtOH | 70 | - | High | [10] |

| 4 | Aryl Halide | Alkyne | PdCl₂(PPh₃)₂ | TBAF·3H₂O | - | 80 | - | - | [11] |

| 5 | 1-Iodo-4-nitrobenzene | Phenylacetylene | Pd(CH₃CN)₂Cl₂ / cataCXium A | Cs₂CO₃ | 2-MeTHF | RT | 48 | ~95 | [7] |

Visualizations

Sonogashira Coupling Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the copper-co-catalyzed Sonogashira reaction.

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Experimental Workflow

The diagram below outlines the general experimental workflow for performing and analyzing a Sonogashira coupling reaction.

Caption: General experimental workflow for Sonogashira coupling.

Conclusion

This compound is a highly useful substrate for Sonogashira coupling reactions, enabling the synthesis of complex diarylacetylene structures bearing a reactive aldehyde handle. The protocols provided herein, based on established methodologies for similar compounds, offer a solid starting point for researchers. The choice between a traditional palladium/copper co-catalyzed system and a copper-free alternative will depend on the specific aryl halide used and the sensitivity of the substrates to the reaction conditions. The provided data on related reactions should aid in the optimization of reaction parameters to achieve high yields of the desired products.

References

- 1. Sonogashira Coupling [organic-chemistry.org]

- 2. nobelprize.org [nobelprize.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound [myskinrecipes.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. ijnc.ir [ijnc.ir]

- 11. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

Application Notes and Protocols: 3-Phenylethynyl-benzaldehyde as a Versatile Precursor for Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 3-phenylethynyl-benzaldehyde as a key precursor in the synthesis of diverse heterocyclic compounds, including quinolines, isoxazoles, and pyrimidines. The unique bifunctional nature of this precursor, possessing both a reactive aldehyde group and a terminal alkyne, allows for a variety of cyclization strategies, leading to a wide range of potentially biologically active molecules.

Synthesis of Quinolines via Friedländer Annulation

The Friedländer annulation is a classical and efficient method for the synthesis of quinolines. In this approach, this compound can react with a compound containing an active methylene group and an adjacent amino group, such as 2-aminoacetophenone, in the presence of a catalyst to yield a substituted quinoline. The phenylethynyl moiety at the 3-position of the benzaldehyde offers a valuable point for further functionalization of the resulting quinoline scaffold.

Experimental Protocol: Synthesis of 2-Aryl-4-(3-phenylethynylphenyl)quinolines

This protocol is a representative example of a three-component reaction for quinoline synthesis.[1][2]

Materials:

-

This compound

-

Substituted Aniline (e.g., Aniline, 4-methoxyaniline)

-

Substituted Phenylacetylene (e.g., Phenylacetylene, 4-ethynyltoluene)

-

Ytterbium(III) triflate (Yb(OTf)₃) or Iron(III) chloride (FeCl₃)

-

Toluene, anhydrous

-

Ethanol

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

To a solution of this compound (1.0 mmol) and the substituted aniline (1.0 mmol) in anhydrous toluene (10 mL), add the substituted phenylacetylene (1.2 mmol).

-

Add the Lewis acid catalyst, Yb(OTf)₃ (10 mol%) or FeCl₃ (20 mol%), to the mixture.

-

Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

-

Quench the reaction by adding 1 M hydrochloric acid (10 mL) and stir for 15 minutes.

-

Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired 2-aryl-4-(3-phenylethynylphenyl)quinoline.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data: